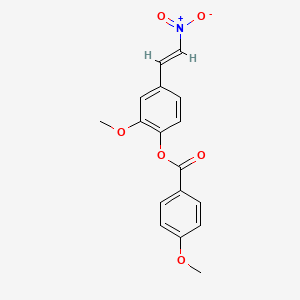![molecular formula C14H12N2O2S B5561192 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561192.png)
5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives and similar compounds has been reported through various methods, emphasizing step economy, reduced catalyst loading, and easy purification processes. One notable approach is the one-step synthesis via a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide, offering a green approach to these pharmacologically important compounds (Shi et al., 2018). Another method includes the use of iminophosphorane in aza-Wittig reactions to yield high-purity products efficiently (Liu & He, 2008).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been extensively studied, including crystal structure determination to understand the compound's geometrical and conformational attributes. For instance, the crystal structure of 2-(4'-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3',2':5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride reveals an almost coplanar thienopyridine ring, highlighting the importance of molecular geometry in its biological activity (Liu et al., 2006).
Chemical Reactions and Properties
The thieno[2,3-d]pyrimidin-4(3H)-one class is involved in various chemical reactions, leading to the synthesis of numerous derivatives with potential pharmacological activities. These reactions include cyclization, condensation, and nucleophilic substitution, which are crucial for creating diverse compounds with specific biological activities (Golub et al., 2011).
Physical Properties Analysis
The physical properties of 5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as solubility, melting point, and crystalline structure, are important for their application in drug formulation and design. These properties are often determined through spectroscopic methods and crystallography, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are key factors in the development of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as therapeutic agents. Studies have shown that these compounds can be synthesized to possess antimicrobial, antifungal, and kinase inhibitory activities, making them valuable for further drug development (Magoulas et al., 2020).
科学的研究の応用
Synthesis Methods
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has seen significant advancements, emphasizing green chemistry approaches. A notable method involves a catalytic four-component reaction of ketones, ethyl cyanoacetate, sulfur, and formamide, offering a streamlined synthesis process with step economy and easy purification (Shi et al., 2018). This approach presents a green alternative to traditional multi-step syntheses, reducing environmental impact and enhancing efficiency in creating pharmacologically significant compounds.
Pharmacological Properties
Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives reveals their broad pharmacological potential. For instance, certain derivatives have been explored for their antimicrobial properties, showcasing varying levels of antibacterial and antifungal effects (Gaber et al., 2010). This indicates the compound's versatility in potentially addressing diverse microbial threats, underscoring the importance of structural modifications to enhance efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists highlight the critical role of specific substituents for receptor binding activity (Guo et al., 2003). These findings contribute valuable insights into designing more effective therapeutic agents for treating reproductive diseases by identifying key structural features necessary for high binding affinity.
Biological Screening and Applications
The exploration of novel thienopyrimidine derivatives for antimicrobial and anti-inflammatory purposes demonstrates the compound's potential in developing new therapeutic agents. These studies show significant activity against fungi and bacteria, highlighting the importance of specific group mergers on the thieno[2,3-d]pyrimidine heterocyclic ring to enhance biological activities (Tolba et al., 2018).
作用機序
The mechanism of action of “5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds is related to their potential biological activities. For instance, some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . They have also been studied as potential EGFR kinase inhibitors .
Safety and Hazards
将来の方向性
The future directions for the research on “5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and similar compounds could involve further optimization and evaluation of their biological activities. For instance, these compounds have potential to be developed as antitubercular agents and new EZH2 inhibitors .
特性
IUPAC Name |
5-(4-ethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)11-7-19-14-12(11)13(17)15-8-16-14/h3-8H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLDOJGKZUHSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Ethoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)
![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)
![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)
![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)
![N-[1-methyl-2-(4-methyl-1-piperidinyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5561167.png)
![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)


![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)